N-Benzyl albuterol
Description
Conceptual Framework of Bronchodilator Analog Development
The development of new bronchodilators is a continuous effort in medicinal chemistry, aimed at discovering compounds with improved efficacy, selectivity, and duration of action, alongside a more favorable safety profile. researchgate.netmdpi.com This process often involves the synthesis and evaluation of numerous analogs of a parent compound. N-Benzyl albuterol serves as a prime example within this conceptual framework. By modifying the albuterol structure with a benzyl (B1604629) group on the nitrogen atom, researchers can systematically investigate the structure-activity relationships (SAR) of beta-2 adrenergic agonists.
The primary goal of creating analogs like this compound is to understand how specific structural changes impact the compound's interaction with the beta-2 adrenergic receptor. wikipedia.orgnih.gov This receptor is the primary target for bronchodilators used in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). wikipedia.orgmdpi.com The size and nature of the substituent on the amino group are critical for receptor binding and activation. The introduction of a bulky benzyl group in this compound provides valuable data on the spatial and electronic requirements of the receptor's binding pocket. This information is crucial for designing future bronchodilators with enhanced therapeutic properties. researchgate.net
Intermediary Role in Parent Compound Synthesis
Beyond its role in SAR studies, this compound can also function as a key intermediate in certain synthetic routes for producing albuterol. patsnap.comcaymanchem.com In multi-step organic synthesis, protecting groups are often employed to prevent reactive functional groups from undergoing unwanted reactions. The benzyl group in this compound can act as such a protecting group for the secondary amine of the albuterol backbone.
A common synthetic strategy involves the reaction of a suitable precursor with N-benzyl-tert-butylamine. patsnap.com Once the desired molecular framework is assembled, the benzyl group can be removed through a debenzylation reaction, typically catalytic hydrogenation, to yield the final albuterol molecule. google.com This strategic use of this compound as an intermediate allows for more controlled and efficient synthesis, highlighting its practical utility in the manufacturing of this essential medication. evitachem.com
Significance in Pharmaceutical Impurity Profiling
In the context of pharmaceutical manufacturing, this compound is recognized as a process-related impurity in the production of albuterol sulfate (B86663). pharmaffiliates.com Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide to ensure the safety and efficacy of pharmaceutical products. biomedres.usglobalpharmatek.compharmainfo.in The presence of unwanted chemicals, even in trace amounts, can potentially impact the drug's quality and safety. medwinpublishers.com
This compound can arise as a byproduct or an unreacted starting material during the synthesis of albuterol. researchgate.net Therefore, highly sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify its presence in the final drug substance. researchgate.netresearchgate.net The European Pharmacopoeia (EP) lists this compound as Salbutamol (B1663637) EP Impurity E. synthinkchemicals.comsynzeal.comcymitquimica.com Its identification and control are essential for meeting stringent quality standards and ensuring patient safety. globalpharmatek.com The availability of well-characterized this compound as a reference standard is crucial for these analytical procedures. synthinkchemicals.comsynzeal.comsynzeal.com
Historical Trajectory of Beta-Adrenergic Agonist Research
The development of beta-adrenergic agonists has a rich history, beginning with the isolation of epinephrine (B1671497) in the early 20th century. wikipedia.orgnih.gov Early research focused on non-selective agonists like isoproterenol, which, while effective, had significant cardiovascular side effects due to their action on beta-1 adrenergic receptors in the heart. nih.govnih.gov
The pivotal discovery in 1967 that the beta-2 receptor was responsible for bronchodilation spurred the development of more selective drugs. wikipedia.org This led to the synthesis of albuterol (salbutamol) in the mid-1960s, a compound that offered a better side-effect profile. wikipedia.org The research that led to albuterol involved the systematic modification of the catecholamine structure, a process in which the synthesis and study of various analogs, conceptually including compounds like this compound, played a vital role. This historical progression underscores the importance of analog development in refining the therapeutic properties of a drug class and achieving greater receptor selectivity. wikipedia.orgnih.gov
Interactive Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | nih.gov |
| CAS Number | 24085-03-8 | scbt.com |
| Molecular Formula | C20H27NO3 | scbt.com |
| Molecular Weight | 329.43 g/mol | nih.govscbt.com |
| Appearance | White to Off-White Solid | cymitquimica.com |
| XLogP3-AA | 2.9 | nih.gov |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 7 |
Table 2: Synonyms and Identifiers for this compound
| Type | Identifier | Source |
| Synonym | Salbutamol EP Impurity E | synthinkchemicals.comsynzeal.comcymitquimica.com |
| Synonym | Salbutamol BP Impurity E | synzeal.comsynzeal.com |
| Synonym | α1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol | scbt.com |
| Synonym | Benzyl Salbutamol | cymitquimica.com |
| InChIKey | NZBXAYHLQSMNQS-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXAYHLQSMNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865134 | |
| Record name | N-Benzyl albuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24085-03-8 | |
| Record name | α1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl albuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl albuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(benzyl-tert-butylamino)methyl]-m-xylene-4,α,α'-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL ALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8WJ8C1XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies
Diverse Synthetic Pathways to N-Benzyl Albuterol
The synthesis of this compound can be achieved through several routes, primarily involving acylation followed by the formation of an aminoketone or through reductive amination.
Acylation and Aminoketone Formation
A common pathway to this compound involves a multi-step process that begins with an acylation reaction. For instance, a synthesis can start with methyl salicylate, which undergoes acylation with bromoacetyl chloride to yield a bromoketone. youtube.com This intermediate is then reacted with an appropriate amine, such as N-benzyl-N-tert-butyl amine, to form the corresponding aminoketone. youtube.com Subsequent reduction of the ketone and ester functionalities, often using a powerful reducing agent like lithium aluminum hydride (LiAlH4), produces a triol. youtube.com The final step involves the removal of the benzyl (B1604629) protecting group, typically through hydrogenolysis with a palladium on carbon (Pd/C) catalyst, to yield the desired albuterol derivative. youtube.com The use of protecting groups, such as the benzyl group, is crucial in these syntheses to prevent unwanted side reactions, although their removal can sometimes result in lower yields. angelfire.com
The formation of the aminoketone is a key step. This can be achieved by reacting an alkyl halide with an amine. angelfire.com To prevent the amine on the aminoketone from reacting further, it's important that its hydride ion is less reactive than that of the starting amine. angelfire.com
Reductive Amination Approaches
Reductive amination offers an alternative and often more direct route to this compound and related compounds. libretexts.org This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. libretexts.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
This approach is versatile and can be used to synthesize primary, secondary, and tertiary amines. libretexts.org For the synthesis of this compound derivatives, a substituted phenyl derivative can be reacted with N-benzylamine to form the corresponding aminoketone, which is then reduced. google.comresearchgate.net This process can be conducted as a one-pot reaction, which is efficient for producing a variety of N-substituted aryl amines. researchgate.net
Enantioselective Synthesis and Chiral Resolution Techniques
Since the biological activity of albuterol resides primarily in one of its enantiomers, the (R)-isomer, obtaining optically pure this compound is of significant interest. googleapis.com This can be achieved through either enantioselective synthesis, which aims to produce a single enantiomer directly, or through the resolution of a racemic mixture.
Diastereomeric Salt Resolution
A classical and widely used method for separating enantiomers is through the formation of diastereomeric salts. core.ac.uk This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. googleapis.comgoogle.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. core.ac.ukresearchgate.net
For this compound and its precursors, chiral acids like (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) or (-)-dibenzoyl-L-tartaric acid (L-DBTA) have been successfully used as resolving agents. googleapis.comgoogle.comresearchgate.net The less soluble diastereomeric salt crystallizes out of the solution, and the desired enantiomer can then be recovered by treating the salt with a base. googleapis.comgoogle.com The choice of solvent, such as methanol (B129727) or ethanol (B145695), can significantly influence the efficiency of the resolution. googleapis.comgoogle.com For example, racemic 4-benzyl albuterol can be resolved using D-DTTA in ethanol. googleapis.com
| Resolving Agent | Solvent | Outcome | Reference |
| (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) | Ethanol | Separation of (R)- and (S)-4-benzyl albuterol | googleapis.com |
| (-)-dibenzoyl-L-tartaric acid (L-DBTA) | Methanol | Resolution of a benzyl-protected albuterol precursor | googleapis.com |
| di-p-toluoyl-D-tartrate salt | Methanol-ethyl acetate (B1210297) | Separation of (R)- and (S)-albuterol | researchgate.net |
Asymmetric Reduction Methodologies
Asymmetric reduction provides a more direct route to enantiomerically pure compounds by selectively reducing a prochiral ketone to a specific chiral alcohol. google.comic.ac.uk This is often achieved using a chiral catalyst that directs the approach of the reducing agent. ic.ac.uk
For the synthesis of optically active albuterol derivatives, the asymmetric reduction of an α-iminoketone precursor has been developed. google.com Chiral oxazaborolidine catalysts, for instance, have been shown to be effective in the asymmetric borane (B79455) reduction of α-amino substituted ketones, although the enantioselectivity can sometimes be low. google.com However, optimized conditions using specific catalysts in solvents like toluene (B28343) can lead to high enantiomeric excesses (ee) of 93-95%. google.com Another approach involves the asymmetric hydrogenation of α-amino ketones in the presence of a ruthenium complex, which can also yield α-aminoalcohols with high enantioselectivity. google.com Ruthenium-catalyzed asymmetric transfer hydrogenation has also been shown to be effective for the reduction of unprotected α-amino ketones, avoiding the need for protection and deprotection steps. acs.orgresearchgate.net
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c] youtube.comoxazaborole / borane-dimethylsulfide | methyl 5-((1,1-dimethylethyl)imino)acetyl-2-hydroxybenzoate | 93-95% | google.com |
| Ruthenium complex | α-amino ketone | High | google.com |
| RhCl(R,R)-TsDPEN | N-protected α-amino ketones | up to 99% | researchgate.net |
Chromatographic Chiral Separation Strategies
Chromatographic techniques offer a powerful alternative for the separation of enantiomers. bio-rad.com Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method that employs a chiral stationary phase (CSP) to differentiate between enantiomers. rsc.orgsigmaaldrich.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. mdpi.com
Various types of CSPs have been developed, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and macrocyclic glycopeptides. sigmaaldrich.com For instance, a γ-cyclodextrin metal-organic framework has been used as a CSP for the HPLC separation of chiral aromatic alcohols. rsc.org While this particular column was not effective for separating albuterol, it highlights the principle of using specifically designed CSPs for chiral separations. rsc.org Another approach involves the use of a chiral selector in the mobile phase. mdpi.com
Reverse-phase ultra-performance liquid chromatography (RP-UPLC) methods have also been developed for the quantification of related impurities of albuterol, demonstrating the utility of advanced chromatographic techniques in this area.
| Chromatographic Method | Chiral Stationary Phase (CSP) / Selector | Application | Reference |
| HPLC | γ-cyclodextrin metal–organic framework | Separation of chiral aromatic alcohols | rsc.org |
| HPLC | Polysaccharide-based CSPs | General chiral separations | sigmaaldrich.com |
| RP-UPLC | Acquity BEH C18 column | Quantification of albuterol impurities | |
| Hollow fiber support liquid membrane | O,O-dibenzoyl-(2S,3S)-tartaric acid (+)-DBTA | Chiral separation of salbutamol (B1663637) | mdpi.com |
Approaches to Related N-Benzylated Albuterol Derivatives
The synthesis of N-benzylated derivatives of albuterol involves several strategic approaches, primarily centered on the formation of the N-benzyl bond either through reductive amination or direct N-alkylation. These methods often incorporate the use of protecting groups to prevent unwanted side reactions with the molecule's hydroxyl groups. The choice of strategy typically depends on the availability of starting materials and the desired substitution pattern on the benzyl moiety.
A prevalent method for creating N-benzylated amines is reductive amination. arkat-usa.orggoogle.com This one-pot procedure generally involves the reaction of an appropriate aldehyde or ketone with a primary or secondary amine to form an imine or iminium salt intermediate, which is then reduced in situ to the corresponding amine. arkat-usa.org In the context of albuterol derivatives, this can involve reacting a suitable ketoaldehyde precursor with a benzylamine (B48309) derivative in the presence of a reducing agent. google.com Common reducing agents for this transformation include sodium borohydride, often in the presence of acetic acid, or other hydride sources like borane complexes. arkat-usa.orggoogle.com For instance, the synthesis of various benzyl amines has been achieved in yields of 50-75% through the direct reductive amination of arylaldehydes using a sodium borohydride-acetic acid system. arkat-usa.org
Another key synthetic route is the direct alkylation of an amine. scielo.br This approach involves the reaction of a primary or secondary amine with a benzyl halide, such as benzyl chloride or benzyl bromide. google.comresearchgate.net This method is fundamental in preparing precursors for this compound. A documented synthesis involves reacting an intermediate, referred to as "intermediate IV," with N-benzyl-tert-butylamine in refluxing ethyl acetate to produce the N-benzylated product. patsnap.com The mechanism of this SN2 reaction is a classical method for forming carbon-nitrogen bonds. The synthesis of albuterol itself can proceed through an intermediate formed by reacting a bromoketone with N-benzyl-N-tert-butyl amine, which yields an aminoketone that is subsequently reduced. youtube.com
Protecting groups are essential in the synthesis of complex molecules like albuterol derivatives to ensure regioselectivity. angelfire.com The phenolic hydroxyl group, in particular, is often protected to prevent it from reacting during subsequent synthetic steps. A common protecting group used in albuterol synthesis is the benzyl group. angelfire.com For example, 4-benzyl albuterol, where the phenolic hydroxyl at the 4-position is benzylated, is a key intermediate. google.comgoogle.com This protected derivative can be synthesized and then debenzylated in a final step, typically via catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, to yield the final product. angelfire.comgoogle.comgoogle.com
The table below summarizes various synthetic approaches towards N-benzylated albuterol derivatives and related intermediates as documented in chemical literature.
| Product/Intermediate | Precursor 1 | Precursor 2 | Synthetic Method | Reagents/Conditions | Reference |
| N-Benzyl-tert-butylamino ethanol derivative | 1-(2,2-dimethyl-4H-benzo[d] youtube.comgoogle.comdioxan-6-yl)ketoaldehyde | tert-butylamine | Reductive Amination | Sodium borohydride, ethanol | google.com |
| N-Benzylated aminoketone | Bromoketone | N-benzyl-N-t-butyl amine | N-Alkylation | - | youtube.com |
| Intermediate V Hydrochloride | Intermediate IV | N-Benzyl-tert-butylamine | N-Alkylation | Ethyl acetate (reflux), HCl | patsnap.com |
| 4-Benzyl albuterol | α-[[(1,1-dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | - | Resolution of Racemate | (-)-di-p-toluoyltartaric acid | google.com |
| Racemic Salbutamol Intermediate | 5-bromo-2-(benzyloxy)benzyl alcohol | Potassium vinyltrifluoroborate | Suzuki-Miyaura Coupling | Palladium catalyst | google.com |
| N-Substituted Benzylamines | Arylaldehyde | Amine (e.g., morpholine) | Reductive Amination | Sodium borohydride, acetic acid, methanol | arkat-usa.org |
Pharmacological and Biological Activity Investigations
Adrenergic Receptor Binding and Selectivity Profiling
The initial step in understanding the pharmacological action of N-Benzyl albuterol involves characterizing its binding affinity and selectivity for adrenergic receptors, particularly the β1 and β2 subtypes. This profiling is crucial as the relative affinity for these receptors dictates the compound's therapeutic efficacy and potential side effects.
Beta-1 and Beta-2 Adrenergic Receptor Affinity and Selectivity
Albuterol, the parent compound, is a selective β2-adrenergic receptor agonist. wikipedia.orgcontaminantdb.ca It demonstrates a 29-fold greater selectivity for β2 receptors over β1 receptors, which contributes to its targeted action on the bronchial smooth muscle with minimal cardiac stimulation. contaminantdb.cadrugbank.comnih.gov The β2-adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle, while β1-adrenoceptors are primarily located in the heart. drugbank.comdrugs.com However, the human heart also contains β2-adrenoceptors, comprising 10% to 50% of the total beta-adrenoceptors. drugbank.comdrugs.com
The introduction of a bulky N-alkyl substituent, such as a benzyl (B1604629) group in this compound, is a key structural modification. Generally, increasing the size of the N-alkyl substituent on a phenylethanolamine scaffold enhances potency at β-receptors while diminishing affinity for α-receptors. Specifically, the presence of a bulky group like a tertiary-butyl or an isopropyl group is favorable for β-receptor activity. uoanbar.edu.iq
| Compound | Receptor Subtype | Binding Affinity/Selectivity |
| Albuterol | β2-adrenergic receptor | 29-fold more selective than for β1 |
| Albuterol (R-isomer) | β2-adrenergic receptor | 150 times greater affinity than S-isomer |
Differential Receptor Interactions Compared to Parent Compound
The structural difference between this compound and its parent compound, albuterol, lies in the substitution on the nitrogen atom. Albuterol possesses a tert-butyl group, whereas this compound has a benzyl substituent. This modification at the N-terminus is known to influence selectivity for β-receptor subtypes. wikipedia.org While albuterol is recognized for its preferential effect on β2-adrenergic receptors, the alteration to a benzyl group can modulate this interaction. drugs.comwikipedia.org
The interaction of agonists with G-protein coupled receptors (GPCRs), such as the β-adrenergic receptors, is complex. The binding of an agonist to the orthosteric binding pocket can be influenced by secondary binding pockets, and the nature of the substituent can affect the ligand's affinity, selectivity, and functional activity. nih.gov While specific binding data for this compound is not detailed in the provided search results, the principles of structure-activity relationships for β2-agonists suggest that the benzyl group would contribute to its β-receptor selectivity. wikipedia.org
Cellular and Molecular Mechanisms of Action
Following receptor binding, the pharmacological effects of this compound are mediated through a cascade of intracellular events. These mechanisms ultimately lead to the desired physiological response, namely the relaxation of airway smooth muscle.
Adenylyl Cyclase Activation and Cyclic AMP Signaling
The activation of β2-adrenergic receptors by an agonist initiates a well-defined signaling pathway. drugbank.com This process involves the stimulation of the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP or cAMP). drugbank.comdrugs.comwikipedia.org The resulting increase in intracellular cAMP levels is a critical step in the mechanism of action. drugbank.comdrugs.com This pathway is a classic example of a G protein-coupled receptor signaling pathway. ebi.ac.uk The Gs protein, coupled to the β2-receptor, activates adenylyl cyclase. nih.govnih.gov
Modulation of Intracellular Ionic Concentrations
The elevation in cAMP concentration triggers the activation of protein kinase A (PKA). drugbank.com PKA, in turn, phosphorylates various target proteins, which leads to a decrease in intracellular ionic calcium concentrations. drugbank.com This reduction in calcium is a key factor in bringing about muscle relaxation. drugbank.com Additionally, β2 receptor agonists can increase the conductance of channels sensitive to calcium and potassium ions, which results in hyperpolarization of the bronchial smooth muscle cells, further contributing to their relaxation. wikipedia.org
Preclinical Efficacy Studies in Respiratory Models
Comprehensive searches of scientific literature and databases have revealed a significant lack of available preclinical data regarding the efficacy of this compound in respiratory models. This compound is primarily documented as "Salbutamol EP Impurity E," an impurity found in salbutamol (B1663637) preparations. veeprho.compharmaffiliates.comsynthinkchemicals.com Its chemical identifiers include CAS Number 24085-03-8 and the molecular formula C20H27NO3. usp.org
Bronchodilatory Effects Assessment
There are no available preclinical studies specifically assessing the bronchodilatory effects of this compound. While the parent compound, albuterol (salbutamol), is a well-established short-acting β2-adrenergic receptor agonist with potent bronchodilator properties, the pharmacological activity of its N-benzyl derivative has not been reported in the scientific literature. nih.govwikipedia.org Studies on other salbutamol derivatives have been conducted to explore new bronchodilating agents, but these have focused on modifications at other positions of the molecule, not N-benzylation. nih.gov
Comparative Efficacy and Safety Profiles
Due to the absence of preclinical efficacy studies on this compound, no data exists to establish a comparative efficacy and safety profile against albuterol or other bronchodilators. The available information is limited to its identification as an impurity. veeprho.com
Potential for Anti-inflammatory Actions
There is no research or documented evidence to suggest that this compound possesses anti-inflammatory properties. While some studies have investigated the potential anti-inflammatory effects of albuterol's enantiomers, particularly (R)-albuterol, this line of inquiry has not been extended to this compound. nih.govnih.govmedicine.dp.ua
Data Tables
No data from preclinical efficacy studies for this compound could be retrieved to generate interactive data tables.
Structure Activity Relationship Sar Studies
Elucidation of Structural Modifications and Their Impact on Receptor Interactions
The fundamental structure for all β2-agonists is the phenethylamine (B48288) pharmacophore. wikipedia.org Key interaction points with the β2-adrenergic receptor include the catechol-like ring, the protonated amine, and the hydroxyl group on the β-carbon. nih.gov
In N-Benzyl albuterol, the significant structural modification compared to albuterol is the substitution on the terminal nitrogen atom. Albuterol features a tertiary butyl group on its nitrogen, which is known to confer high affinity for the β2-receptor. nih.govwikipedia.org In this compound, this is replaced by a benzyl-tert-butylamino group. This addition of a bulky, aromatic benzyl (B1604629) group to the nitrogen atom is a critical modification that directly influences how the molecule fits within the binding pocket of the β2-adrenergic receptor. wikipedia.orgnih.gov
The interaction between agonists and the β2-adrenergic receptor occurs in a binding pocket formed by several transmembrane spanning domains. nih.gov The protonated nitrogen atom is crucial as it forms an ionic bond with an aspartate residue (Asp113) in the receptor. nih.gov The size and lipophilicity of the substituent on this nitrogen atom play a significant role in determining receptor selectivity (β2 vs. β1) and binding affinity. wikipedia.orgoup.com The larger N-substituent in this compound, compared to albuterol's tert-butyl group, is expected to form additional interactions, potentially with hydrophobic pockets within the receptor, which could alter its binding profile. Studies on other β2-agonists have shown that larger N-substituents can lead to increased duration of action due to higher lipophilicity. wikipedia.org
Influence of N-Benzyl Group on Pharmacodynamic Characteristics
The pharmacodynamic effects of β2-agonists are a direct result of their interaction with the β2-adrenergic receptor, which leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). drugbank.com This cascade results in the relaxation of bronchial smooth muscle. drugbank.com The parent compound, albuterol, is a moderately selective β2-receptor agonist. veeprho.comnih.gov
Table 1: Comparison of Structural Features of Albuterol and this compound
| Feature | Albuterol | This compound | Impact of Modification |
|---|---|---|---|
| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol nih.gov | (1RS)-2-[benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol veeprho.com | Addition of a benzyl group to the nitrogen atom. |
| N-Substituent | tert-Butyl nih.gov | Benzyl-tert-butyl | Increases size and lipophilicity of the N-substituent group. wikipedia.org |
| Molecular Formula | C₁₃H₂₁NO₃ nih.gov | C₂₀H₂₇NO₃ | Addition of C₇H₆. |
| Receptor Selectivity | Selective for β2-receptors over β1-receptors. contaminantdb.ca | The larger N-substituent is expected to alter β2/β1 selectivity. wikipedia.orgnih.gov | The size of the N-substituent is a key determinant of β-receptor selectivity. wikipedia.org |
Stereochemical Considerations and Enantiomeric Contributions to Activity
Like its parent compound, this compound is a chiral molecule, possessing a stereocenter at the β-carbon of the ethanolamine (B43304) side chain. This results in the existence of two enantiomers: (R)-N-Benzyl albuterol and (S)-N-Benzyl albuterol. The racemic mixture contains equal amounts of both.
For albuterol and virtually all β2-agonists, the pharmacological activity is highly stereoselective. sci-hub.se The therapeutic bronchodilatory effects are attributed almost exclusively to the (R)-enantiomer (also known as levalbuterol). wikipedia.orgdrugbank.com The (R)-isomer has a significantly higher binding affinity for the β2-receptor—reportedly 100 to 150 times greater than the (S)-isomer. nih.govcontaminantdb.caaaaai.orgacs.org This stereoselectivity arises from a specific interaction between the β-hydroxyl group of the (R)-enantiomer and an asparagine residue (Asn293) within the receptor's binding site, an interaction that is not possible for the (S)-enantiomer. nih.govnih.gov
Conversely, the (S)-enantiomer is considered to be almost inactive at the β2-adrenergic receptor and may even contribute to increased bronchial reactivity. drugbank.comsci-hub.se Therefore, it is scientifically established that the β2-agonist activity of racemic this compound would reside in the (R)-enantiomer. The (S)-enantiomer is unlikely to contribute to the desired therapeutic effect and would be considered an isomeric impurity.
Table 2: Enantiomeric Properties of β2-Adrenergic Agonists (Based on Albuterol Data)
| Property | (R)-Enantiomer | (S)-Enantiomer | Rationale |
|---|---|---|---|
| Receptor Activity | Active Agonist | Inactive or low activity | The (R)-isomer is responsible for bronchodilation. wikipedia.orgdrugbank.com |
| Receptor Binding Affinity | High | Low (100-150x less than R-isomer) | The stereospecific binding of the β-hydroxyl group is critical for high-affinity interaction. nih.govcontaminantdb.caaaaai.orgacs.org |
| Therapeutic Contribution | Responsible for desired pharmacological effect. | Negligible to none; may have other effects. | Therapeutic effects are attributed solely to the (R)-enantiomers for β2-agonists. sci-hub.se |
Computational and Molecular Modeling Approaches in SAR
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships of β2-adrenergic receptor agonists. nih.gov These methods provide insight into how ligands like this compound interact with the receptor at an atomic level.
While specific modeling studies on this compound are not widely published, the approaches used for the broader class of β2-agonists are directly applicable. Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of chemical features required for agonist activity, typically including a hydrogen-bond acceptor, a hydrogen-bond donor, an aromatic ring, and a positive ionizable feature (the amine). nih.gov
Molecular dynamics (MD) simulations and docking studies are used to predict the binding pose of agonists within the β2-receptor's binding site. plos.orgplos.orgacs.orgacs.org For this compound, such models could be used to:
Predict Binding Conformation: Determine the most stable orientation of the molecule in the receptor's active site.
Analyze Key Interactions: Visualize how the N-benzyl group fits into the binding pocket and identify specific amino acid residues it interacts with, comparing these to the interactions of albuterol's tert-butyl group. nih.govplos.org
Estimate Binding Affinity: Calculate the theoretical binding energy, offering a prediction of the compound's potency.
Rationalize Selectivity: Model the interactions with both β1 and β2 receptor subtypes to understand the structural basis for any observed selectivity. nih.gov
These computational approaches can explain experimental observations and guide the design of new analogues with improved potency, selectivity, or duration of action. nih.gov
Metabolism and Biotransformation Research
Identification of Metabolic Pathways and Metabolites
Direct studies identifying the specific metabolic pathways and resultant metabolites of N-Benzyl albuterol are not extensively available in published literature. However, the metabolism of its parent compound, albuterol, is well-documented. For albuterol, the primary metabolic route is conjugation. It is not metabolized in the lungs but is converted in the liver to albuterol 4'-O-sulfate, a pharmacologically inactive ester. drugbank.com Other potential, though less prominent, pathways include oxidative deamination and glucuronide conjugation. drugbank.com
In animal studies, specifically in rats, two metabolites of salbutamol (B1663637) (albuterol) were identified in plasma: a glucosylation product and an N-oxidation product. In urine, five different metabolites were detected. mdpi.com The primary route of elimination for albuterol and its metabolites is through renal excretion, with 80% to 100% of the drug being cleared via the urine. fda.gov A smaller portion, less than 20%, is found in the feces. fda.gov
Given the structure of this compound, it is plausible that it undergoes similar phase II conjugation reactions, such as sulfation and glucuronidation, at the phenolic hydroxyl group, analogous to albuterol. The presence of the N-benzyl group introduces an additional site for metabolism, potentially through N-dealkylation, which is a common phase I reaction. neu.edu.tr This would yield albuterol and a benzyl-containing moiety, both of which would then be further metabolized.
Enzyme Systems Involved in Biotransformation
The primary enzyme responsible for the metabolism of albuterol in humans is sulfotransferase, specifically the SULT1A3 isoform. fda.govfda.gov This enzyme catalyzes the sulfation of the phenolic hydroxyl group of albuterol. While the cytochrome P450 enzyme system is a minor metabolic route for albuterol, it may play a more significant role in the metabolism of this compound due to the benzyl (B1604629) group. mdpi.com N-dealkylation reactions are often catalyzed by cytochrome P450 enzymes. slideshare.net
The sulfotransferases are a large family of enzymes that transfer a sulfuryl group to various functional groups, including phenols. researchgate.net The activity of these enzymes can vary between individuals, which may lead to differences in the rate and extent of metabolism. wada-ama.org
Comparative Metabolic Fate with Parent Albuterol
The metabolic fate of this compound is expected to share similarities with albuterol while also exhibiting key differences due to its N-benzyl substitution.
Similarities:
Sulfation and Glucuronidation: Like albuterol, this compound likely undergoes conjugation at the phenolic hydroxyl group, primarily through sulfation by SULT1A3.
Renal Excretion: The resulting water-soluble metabolites are expected to be primarily eliminated through the kidneys.
Differences:
N-Dealkylation: The most significant difference is the potential for N-dealkylation of the benzyl group, a pathway not available to albuterol. This would generate albuterol as an intermediate metabolite.
Cytochrome P450 Involvement: The N-dealkylation process would likely involve the cytochrome P450 enzyme system, making this a more prominent pathway for this compound compared to its parent compound.
The metabolism of albuterol also shows stereoselectivity. After administration of racemic albuterol, the (S)-enantiomer concentrations are consistently higher than the (R)-enantiomer, suggesting that the (R)-albuterol is preferentially metabolized. fda.govfda.gov It is reasonable to assume that a similar stereoselective metabolism would be observed for this compound.
Table 1: Comparison of Metabolic Features
| Feature | Albuterol | This compound (Predicted) |
| Primary Metabolic Pathway | Sulfation (conjugation) | N-dealkylation (Phase I), followed by Sulfation (Phase II) |
| Primary Metabolite | Albuterol 4'-O-sulfate | Albuterol, Benzyl-containing metabolites, and their respective conjugates |
| Key Enzyme Systems | Sulfotransferase (SULT1A3) | Cytochrome P450, Sulfotransferase (SULT1A3) |
| Route of Elimination | Primarily renal | Primarily renal |
Analytical Method Development and Impurity Profiling
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating and quantifying N-Benzyl albuterol from the active pharmaceutical ingredient (API) and other related substances. chromatographyonline.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two powerful techniques employed for this purpose. tandfonline.comjiangnan.edu.cn
Reverse-phase HPLC (RP-HPLC) is a widely used and versatile method for the analysis of albuterol and its impurities, including this compound. chromatographyonline.comtandfonline.com These methods are crucial for impurity profiling, which involves identifying and quantifying all potential impurities in a drug substance. chromatographyonline.com
A typical HPLC method for impurity analysis in albuterol sulfate (B86663) involves a gradient elution on a C18 or C8 column. researchgate.netnih.gov For instance, one validated method utilized an Inertsil C18 column (50 x 4.6mm, 3 µm) with a gradient program involving a mobile phase A (heptane sulfonic acid and potassium dihydrogen phosphate (B84403) buffer at pH 3.60) and mobile phase B (a mixture of the buffer and acetonitrile). researchgate.net Detection is commonly performed using a UV detector, often at wavelengths such as 225 nm or 210 nm. researchgate.netnih.gov The flow rate is typically maintained around 1.0 to 1.2 ml/min. researchgate.netnih.gov
The development of these methods aims to achieve adequate separation between albuterol, this compound, and other known impurities like albuterol related compound B. researchgate.net The specificity of these methods is confirmed by ensuring that there is no interference from other components in the sample matrix. nih.gov
| Parameter | Condition |
|---|---|
| Column | Inertsil C18, 50 x 4.6mm, 3 µm or Inertsil C8-3, 250mm x 4.6mm, 5µm |
| Mobile Phase | Gradient elution with aqueous buffer (e.g., potassium dihydrogen phosphate and heptane-1-sulfonic acid sodium salt) and an organic modifier (e.g., acetonitrile) |
| pH | Adjusted to 3.6 - 4.0 with orthophosphoric acid |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection | UV/PDA at 210 nm or 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for the analysis of pharmaceutical compounds, offering advantages such as faster separations and reduced solvent consumption. tandfonline.comnih.gov SFC is particularly effective for chiral separations but is also used for achiral analysis of drug impurities. researchgate.netchromatographyonline.com
For the analysis of albuterol and its related compounds, packed column SFC has been shown to separate six impurities in under 15 minutes, a significant reduction in time compared to some HPLC methods. springernature.comresearchgate.net SFC methods often use supercritical CO2 as the primary mobile phase, with an organic co-solvent or modifier like methanol (B129727). nih.gov The addition of basic additives can be necessary to elute the compounds and improve peak shape. researchgate.net While SFC provides better efficiency and resolution in some cases, HPLC may offer greater versatility, especially when dealing with complex sample matrices like cough syrups where excipients can cause interference. tandfonline.com
The development of SFC methods involves optimizing parameters such as temperature, pressure, and the concentration and type of additive to achieve the desired separation. researchgate.net Chirobiotic™ T columns have been utilized in SFC for the enantioseparation of related compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC) Methodologies
Validation of Analytical Procedures for Impurity Detection
Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. fda.gov For impurity detection of this compound, the validation process assesses several key parameters as per International Council for Harmonisation (ICH) guidelines. nih.govsierrajournals.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities or matrix components. nih.gov This is often demonstrated by showing that there are no interfering peaks at the retention time of this compound and that the main drug peak is pure. nih.gov
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For impurity methods, linearity is typically assessed from the limit of quantitation (LOQ) to at least 150% or 200% of the specification limit. amazonaws.com A correlation coefficient (R²) of not less than 0.98 or 0.99 is generally considered acceptable. researchgate.netamazonaws.com For example, a validated HPLC method for albuterol impurities showed linearity over a concentration range of 0.12 to 3.01 µg/mL. researchgate.net
Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels:
System Precision (Repeatability): Assesses the performance of the chromatographic system by making replicate injections of a standard solution. A low relative standard deviation (%RSD) for the peak area, typically less than 2%, is required. researchgate.net One study reported a %RSD of 0.5% for albuterol sulfate. researchgate.net
Method Precision: Evaluates the variability of the entire analytical procedure. The %RSD for the area of each impurity should meet acceptance criteria, often less than 15.0%. researchgate.net
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined to establish the sensitivity of the method. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org For albuterol and its related substances, LOD and LOQ values have been reported in the range of 0.012% to 0.013%. researchgate.net
| Validation Parameter | Typical Acceptance Criteria/Finding |
|---|---|
| Specificity | No interference at the retention time of impurities. Peak purity must pass. |
| Linearity (Correlation Coefficient, R²) | ≥ 0.98 or ≥ 0.99 |
| System Precision (%RSD) | Typically < 2.0% |
| Method Precision (%RSD) | < 15.0% for impurities |
| Accuracy (% Recovery) | Typically 80-120% for impurities |
| LOD / LOQ | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or other methods. Reported as low as 0.012% / 0.013%. |
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For an HPLC method, robustness is tested by slightly varying parameters such as the column temperature (e.g., ±5°C), mobile phase pH (e.g., ±0.2 units), and flow rate. researchgate.netnih.gov The method is considered robust if the system suitability parameters, such as resolution and peak symmetry, remain within acceptable limits despite these changes. researchgate.net For instance, one study demonstrated robustness with minor variations in temperature, resulting in an RSD of less than 0.5%. researchgate.net
Ruggedness (or intermediate precision) assesses the reproducibility of the test results under various conditions, such as using different analysts, different equipment, or on different days. sierrajournals.com This ensures the method is transferable and can be reliably performed in different laboratory settings.
Toxicology and Safety Pharmacology Investigations
Assessment of Organ System Effects in Animal Models
There is a lack of published studies detailing the assessment of N-Benzyl albuterol's effects on major organ systems in animal models. Standard safety pharmacology assessments would typically investigate the compound's potential effects on the cardiovascular, respiratory, and central nervous systems. For the parent compound, albuterol, extensive studies have characterized its effects, such as tachycardia, which are linked to its beta-adrenergic agonist activity. nih.gov However, it cannot be assumed that this compound shares an identical profile, and specific data for this derivative are absent from the literature.
Research on Mechanisms of Potential Adverse Effects
No dedicated research on the mechanisms of potential adverse effects for this compound has been identified in the public domain. Mechanistic studies would typically explore how the compound interacts with biological systems at a molecular level to cause any observed toxicity. For albuterol, adverse effects are generally understood as an extension of its primary pharmacological action—stimulation of beta-adrenergic receptors. nih.govhres.ca The presence of the benzyl (B1604629) group on the nitrogen atom of this compound would alter its chemical properties, potentially influencing its receptor binding affinity, selectivity, and metabolism compared to albuterol, but without specific research, any discussion of its mechanisms of toxicity would be speculative.
Future Research Trajectories and Therapeutic Development Perspectives
Exploration of Modulated Receptor Biasing in Therapeutic Contexts
The therapeutic efficacy of β2-adrenergic receptor (β2AR) agonists like albuterol is primarily mediated by the Gs-protein signaling pathway, which leads to bronchodilation. pnas.orgpnas.org However, chronic use is often limited by the recruitment of β-arrestin, which leads to receptor desensitization, internalization, and potentially pro-inflammatory effects, thereby reducing therapeutic benefit. pnas.orgnih.gov A promising strategy to overcome these limitations is the development of "biased agonists"—ligands that selectively activate the therapeutic Gs pathway while minimizing β-arrestin recruitment. atsjournals.org
Future research on N-Benzyl albuterol and its derivatives will likely explore how the N-benzyl substitution influences this signaling bias. The addition of the bulky benzyl (B1604629) group could alter the conformational state of the receptor upon binding, potentially favoring Gs coupling over β-arrestin interaction. Computational modeling and in vitro studies would be essential to characterize the signaling profile of this compound.
Recent advancements have identified allosteric modulators that can also influence receptor signaling. These molecules bind to a site on the receptor distinct from the agonist binding site and can modulate the agonist's effect, either enhancing (Positive Allosteric Modulator, PAM) or reducing (Negative Allosteric Modulator, NAM) specific signaling pathways. pnas.org For instance, a difluorophenyl quinazoline (B50416) (DFPQ) derivative has been identified as a selective negative allosteric modulator of β-arrestin recruitment to the β2AR without affecting Gs coupling. nih.gov Exploring the interaction of this compound with such allosteric modulators could reveal novel therapeutic combinations that maximize bronchodilation while minimizing adverse effects.
Key Research Findings in Receptor Biasing:
| Agonist/Modulator | Mechanism of Action | Potential Therapeutic Implication |
| Gs-Biased Agonists | Preferentially activate the Gs-protein pathway over β-arrestin signaling. pnas.orgnih.gov | Enhanced bronchodilation with reduced receptor desensitization and potential for fewer side effects. nih.gov |
| Allosteric Modulators | Bind to a secondary site on the receptor to modulate the primary agonist's signaling. pnas.orgpnas.org | Can selectively enhance or inhibit specific pathways, offering a fine-tuned therapeutic effect. pnas.org |
| Salmeterol (B1361061) | A long-acting β2-agonist reported to have a bias towards Gs over β-arrestin interaction. nih.gov | Provides a precedent for the successful clinical use of a Gs-biased agonist. |
Development of Novel Analogs with Enhanced Pharmacological Profiles
The development of novel analogs of existing drugs is a cornerstone of pharmaceutical innovation, aiming to improve potency, selectivity, and duration of action. researchgate.net The structure of this compound serves as a template for the rational design of new albuterol derivatives. Modifications to the benzyl group, the phenyl ring, or the ethanolamine (B43304) side chain could lead to compounds with enhanced pharmacological properties.
For instance, the development of long-acting β2-agonists (LABAs) like salmeterol and formoterol (B127741), and ultra-long-acting β2-agonists (ultra-LABAs) like indacaterol (B1671819) and vilanterol, has been a major advancement in respiratory medicine. wikipedia.org These molecules typically possess lipophilic side chains that anchor them to the receptor or the cell membrane, providing a prolonged duration of action. Research into novel analogs of this compound could focus on introducing similar lipophilic moieties to the benzyl group to create long-acting derivatives.
Furthermore, enhancing the selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor, which is predominant in the heart, is a critical goal to minimize cardiovascular side effects. drugbank.com The bulky N-benzyl group may already contribute to increased β2 selectivity. Systematic structural modifications and subsequent pharmacological testing would be necessary to optimize this property. A novel inhaled β2-adrenoceptor agonist, abediterol, has demonstrated a high affinity for the human β2-adrenoceptor and greater functional selectivity over β1-adrenoceptors compared to formoterol and indacaterol in preclinical models. nih.gov
Pharmacological Profiles of Selected β2-Agonists:
| Compound | Class | Key Pharmacological Feature |
| Albuterol (Salbutamol) | Short-Acting β2-Agonist (SABA) | Rapid onset of action for rescue therapy. wikipedia.org |
| Salmeterol | Long-Acting β2-Agonist (LABA) | Long duration of action (up to 12 hours). wikipedia.org |
| Indacaterol | Ultra-Long-Acting β2-Agonist (Ultra-LABA) | Once-daily dosing. wikipedia.org |
| Abediterol | Novel Long-Acting β2-Agonist | High potency and selectivity with a favorable preclinical safety profile. nih.gov |
Role in Next-Generation Respiratory Therapeutics
The future of respiratory therapeutics lies in personalized medicine and the development of more effective and safer treatment regimens. researchgate.net While this compound itself is not a current therapeutic, the exploration of its unique chemical space could contribute to the development of next-generation therapies for diseases like asthma and chronic obstructive pulmonary disease (COPD).
One key trend is the development of combination therapies, often in a single inhaler, to target different aspects of airway obstruction. wikipedia.org For example, combining a LABA or ultra-LABA with a long-acting muscarinic antagonist (LAMA) or an inhaled corticosteroid (ICS) has become a standard of care for many patients. wikipedia.orgnih.gov Novel analogs derived from the this compound scaffold, particularly if they exhibit a favorable biased agonism profile and a long duration of action, could be ideal candidates for inclusion in future combination inhalers.
Moreover, the understanding of the distinct roles of albuterol enantiomers—with the (R)-enantiomer (levalbuterol) being responsible for bronchodilation and the (S)-enantiomer potentially contributing to adverse effects—has paved the way for enantiomer-pure drugs. drugbank.commedicine.dp.ua Future research on this compound should, therefore, include the synthesis and evaluation of its individual enantiomers to determine if one provides a superior therapeutic index.
The development of novel drug delivery systems, such as advanced nebulizers and dry powder inhalers, will also play a crucial role in the future of respiratory care. nih.gov The physicochemical properties of new analogs, including those derived from this compound, will need to be optimized for efficient delivery to the lungs via these next-generation devices.
Q & A
Q. What are the recommended methodologies for synthesizing N-Benzyl albuterol with high purity?
Synthesis requires meticulous optimization of reaction conditions (e.g., solvent selection, temperature, and stoichiometry). For example, reductive debenzylation methods using catalysts like Pd/C under hydrogen can remove protecting groups while preserving the core structure . Detailed experimental protocols, including purification via column chromatography and crystallization, should follow guidelines for reproducibility, as outlined in scientific manuscript preparation standards . Characterization via -NMR, -NMR, and HPLC (≥98% purity) is critical to confirm identity and purity .
Q. Which analytical techniques are most robust for validating the identity and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential. -NMR and -NMR confirm structural integrity, while HPLC with UV detection (e.g., reverse-phase C18 columns) quantifies purity. Mass spectrometry (MS) validates molecular weight, and thermogravimetric analysis (TGA) assesses thermal stability . For regulatory compliance, cross-validation with USP reference standards is advised .
Q. How does this compound function as a reference standard in drug development?
It serves as a secondary reference material for quality control (QC) during abbreviated new drug application (ANDA) filings. Researchers use it to calibrate analytical instruments, validate impurity profiling methods (e.g., detecting process-related degradants), and ensure batch-to-batch consistency in albuterol formulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in particle size distribution (PSD) data impacting aerosol performance studies?
Cascade impactor tests and aerodynamic particle sizers (APS) are gold standards for PSD analysis. Discrepancies may arise from humidity-induced agglomeration or device-specific deaggregation inefficiencies. Experimental designs should include controlled humidity chambers and replicate tests across multiple inhaler prototypes. Data normalization to fine particle fraction (FPF) thresholds (e.g., 0.5–1.2 ratio for therapeutic equivalence) can mitigate variability .
Q. What experimental strategies address stereochemical inconsistencies in this compound characterization?
Undefined stereocenters (e.g., notes 0/1 defined stereocenters) require chiral resolution techniques. Chiral HPLC with polysaccharide-based columns or capillary electrophoresis can separate enantiomers. Computational modeling (e.g., density functional theory) may predict dominant stereoisomers under specific synthetic conditions .
Q. How should stability studies be designed to assess this compound under accelerated degradation conditions?
Follow ICH Q1A guidelines: expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–6 months. Monitor degradation via HPLC for impurity peaks (e.g., oxidation byproducts) and LC-MS for structural elucidation. Kinetic modeling of degradation rates helps predict shelf-life .
Q. What advanced methodologies are used for impurity profiling and quantification in this compound batches?
High-resolution LC-MS/MS identifies trace impurities (e.g., N-Nitroso derivatives or benzyl-oxidized byproducts). For quantification, develop validated calibration curves using spiked samples. Comparative studies with pharmacopeial standards (e.g., USP Levalbuterol Related Compound F) ensure accuracy .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., purity assays vs. bioactivity) using orthogonal techniques. For instance, if HPLC purity is high but pharmacological efficacy is low, assess conformational stability via circular dichroism (CD) spectroscopy .
- Experimental Reproducibility : Adhere to journal guidelines for detailed supplementary materials, including raw spectral data and statistical analyses of replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
